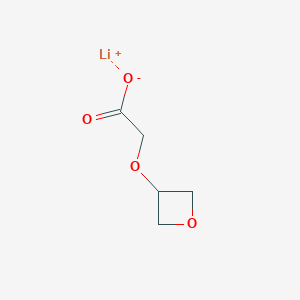
2-(オキセタン-3-イルオキシ)酢酸リチウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 2-(oxetan-3-yloxy)acetate is a chemical compound with the molecular formula C₅H₇LiO₄ and a molecular weight of 138.05 g/mol It is a lithium salt of 2-(oxetan-3-yloxy)acetic acid, featuring a four-membered oxetane ring
科学的研究の応用
Lithium 2-(oxetan-3-yloxy)acetate has several applications in scientific research, including:
作用機序
Target of Action
Lithium, in general, is known to target enzymes such as glycogen synthase kinase 3 and inositol phosphatases . These enzymes play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
Lithium interacts with its targets by inhibiting their activity. For instance, it inhibits glycogen synthase kinase 3, which results in the regulation of various cellular processes . It also modulates glutamate receptors, which are involved in excitatory neurotransmission . The exact mode of action of Lithium 2-(oxetan-3-yloxy)acetate remains to be elucidated.
Biochemical Pathways
Lithium affects several biochemical pathways. It decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system . These actions ultimately modulate neurotransmission and regulate gene transcription .
Result of Action
Lithium’s actions generally result in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis . It also modulates neurotransmission and regulates gene transcription .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Lithium 2-(oxetan-3-yloxy)acetate. For instance, lithium is released into the environment through various sources such as smelting, mining, or disposal of lithium-ion batteries, which can affect its concentration in soil and water . These environmental concentrations can potentially influence the bioavailability and efficacy of lithium.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium 2-(oxetan-3-yloxy)acetate typically involves the reaction of 2-(oxetan-3-yloxy)acetic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an inert atmosphere to prevent moisture and carbon dioxide from interfering with the reaction. The product is then purified by recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of lithium 2-(oxetan-3-yloxy)acetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically stored under an inert atmosphere at low temperatures to maintain its stability .
化学反応の分析
Types of Reactions
Lithium 2-(oxetan-3-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the opening of the oxetane ring, resulting in different structural derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can yield a variety of functionalized compounds .
類似化合物との比較
Similar Compounds
Lithium acetate: A simpler lithium salt used in various chemical reactions.
Lithium oxetane-3-carboxylate: Another oxetane-containing lithium salt with similar reactivity.
Lithium 2-(oxetan-3-yloxy)propionate: A structurally similar compound with an additional methyl group.
Uniqueness
Lithium 2-(oxetan-3-yloxy)acetate is unique due to its specific combination of the oxetane ring and the acetate group. This structure imparts distinct reactivity and stability, making it valuable in various research applications. Its ability to undergo ring-opening reactions and form reactive intermediates sets it apart from other similar compounds .
特性
IUPAC Name |
lithium;2-(oxetan-3-yloxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4.Li/c6-5(7)3-9-4-1-8-2-4;/h4H,1-3H2,(H,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZUVGISTUSLPC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C(CO1)OCC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7LiO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2260932-62-3 |
Source


|
| Record name | lithium 2-(oxetan-3-yloxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
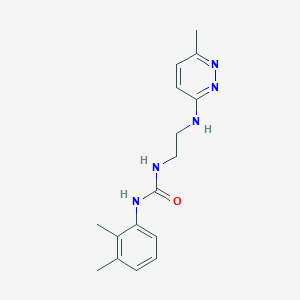
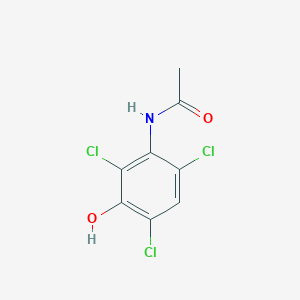
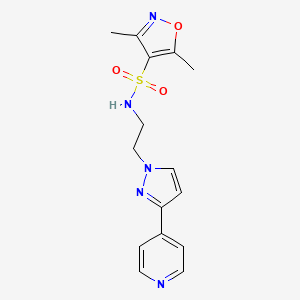
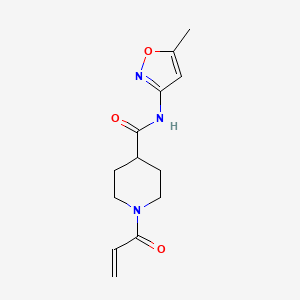
![N-(4-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2505625.png)
![2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2505627.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enamide](/img/structure/B2505628.png)
![N-[[1-(2-Chlorophenyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2505629.png)
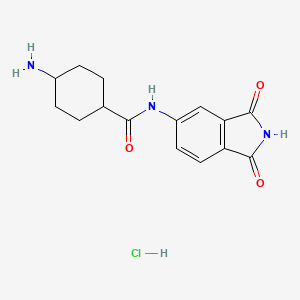
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2505633.png)
![Octahydropyrido[2,1-c]morpholin-3-ylmethanamine](/img/structure/B2505635.png)
![2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2505636.png)
![Tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2505637.png)

